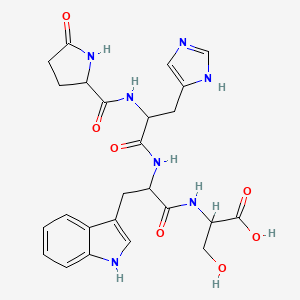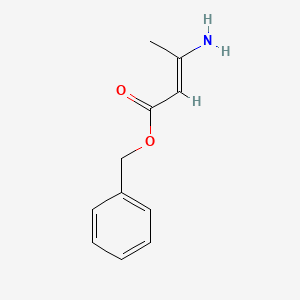
21-Acetoxy-9-fluoro-11beta-hydroxy-16-methylpregna-1,4,16-triene-3,20-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
21-Acetoxy-9-fluoro-11β-hydroxy-16-methylpregna-1,4,16-triene-3,20-dione, also known by its chemical formula C24H29FO5 , belongs to the class of steroids . It is a synthetic compound with interesting pharmacological properties.
Méthodes De Préparation
a. Synthetic Routes
The synthesis of this compound involves several steps. One common route starts with the precursor 9-fluoro-11β-hydroxy-16-methylpregna-1,4,16-triene-3,20-dione . Acetylation of the hydroxyl group at position 21 yields 21-acetoxy-9-fluoro-11β-hydroxy-16-methylpregna-1,4,16-triene-3,20-dione.
b. Reaction Conditions
The acetylation reaction typically employs acetic anhydride or acetyl chloride as the acetylating agent. The reaction occurs under acidic conditions, often catalyzed by a Lewis acid such as pyridine or DMAP (4-dimethylaminopyridine).
c. Industrial Production
In industry, large-scale production of this compound may involve optimized synthetic routes, purification steps, and quality control measures.
Analyse Des Réactions Chimiques
21-Acetoxy-9-fluoro-11β-hydroxy-16-methylpregna-1,4,16-triene-3,20-dione can undergo various reactions:
Oxidation: Oxidation of the hydroxyl group at position 11β can lead to the formation of ketones or other functional groups.
Reduction: Reduction of the double bond at position 16 yields the corresponding saturated compound.
Substitution: Substitution reactions can occur at various positions, affecting the compound’s biological activity.
Common reagents include oxidizing agents (e.g., Jones reagent), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., Grignard reagents).
Applications De Recherche Scientifique
This compound finds applications in:
Medicine: It may serve as a starting material for the synthesis of corticosteroids used in anti-inflammatory and immunosuppressive therapies.
Chemical Research: Researchers study its reactivity and derivatives to understand steroid chemistry.
Industry: It contributes to the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The exact mechanism of action depends on the specific context. As a steroid, it likely interacts with cellular receptors (e.g., glucocorticoid receptors) and modulates gene expression. Further studies are needed to elucidate its precise effects.
Comparaison Avec Des Composés Similaires
While 21-Acetoxy-9-fluoro-11β-hydroxy-16-methylpregna-1,4,16-triene-3,20-dione shares structural features with other steroids, its unique combination of functional groups sets it apart. Similar compounds include prednisolone , dexamethasone , and hydrocortisone .
Propriétés
Formule moléculaire |
C24H29FO5 |
|---|---|
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
[2-(9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H29FO5/c1-13-9-18-17-6-5-15-10-16(27)7-8-23(15,4)24(17,25)20(29)11-22(18,3)21(13)19(28)12-30-14(2)26/h7-8,10,17-18,20,29H,5-6,9,11-12H2,1-4H3 |
Clé InChI |
XJMVBEOHQFYGJY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2(CC(C3(C(C2C1)CCC4=CC(=O)C=CC43C)F)O)C)C(=O)COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-[[2-[(2-Amino-4-carboxybutanoyl)amino]-4-carboxybutanoyl]amino]-4-methylpentanoic acid](/img/structure/B12105551.png)
![(3R)-L-Alanyl-2-bromo-N-methyl-D-tryptophyl-3-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]-beta-alanineMethylEster](/img/structure/B12105568.png)

